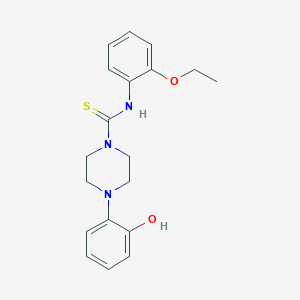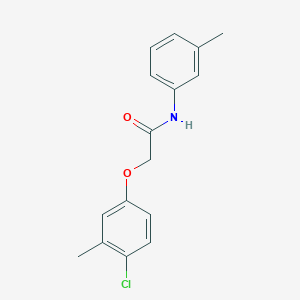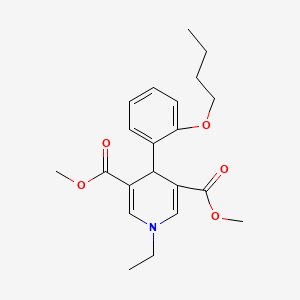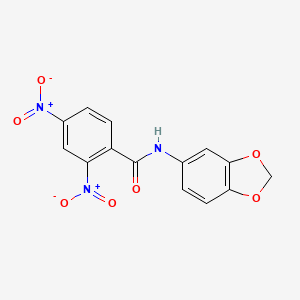![molecular formula C14H17Cl2NO2 B4671344 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B4671344.png)
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride
Descripción general
Descripción
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloride, also known as Furfurylamine, is a chemical compound with a wide range of applications in scientific research. This compound is synthesized through a specific process, which will be discussed in detail in The mechanism of action of Furfurylamine and its biochemical and physiological effects have also been studied extensively. This paper aims to provide a comprehensive overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Furfurylamine.
Mecanismo De Acción
The mechanism of action of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee involves the inhibition of aldehyde dehydrogenase, which is an enzyme that plays a critical role in the metabolism of various aldehydes. By inhibiting this enzyme, 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee can alter the metabolic pathways of aldehydes, leading to various physiological and pathological effects.
Biochemical and Physiological Effects:
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has been shown to have a wide range of biochemical and physiological effects. This compound has been shown to induce DNA damage and apoptosis in cancer cells, making it a potential anticancer agent. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has also been shown to have anti-inflammatory and antioxidant properties, which may have therapeutic potential in various inflammatory and oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has several advantages for lab experiments. This compound is easy to synthesize and purify, making it readily available for research purposes. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee is also a potent inhibitor of aldehyde dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. However, the use of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee in lab experiments is limited by its potential toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the research on 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee. One potential direction is the development of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee-based anticancer agents. Another potential direction is the development of 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee-based therapies for inflammatory and oxidative stress-related diseases. Additionally, the role of aldehyde dehydrogenase in various physiological and pathological processes can be further explored using 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee as a tool.
Aplicaciones Científicas De Investigación
2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of aldehyde dehydrogenase, which makes it a valuable tool for studying the role of this enzyme in various physiological and pathological processes. 2-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol hydrochloridee has also been used as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylamino]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO2.ClH/c1-10-2-3-11(8-13(10)15)14-5-4-12(18-14)9-16-6-7-17;/h2-5,8,16-17H,6-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUXRRBSNYNBLAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ethyl 4-{[3-(3,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B4671271.png)
![7-(5-methyl-3-isoxazolyl)-3-(4-methylphenyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B4671276.png)
![N-{1-methyl-3-[(methylamino)carbonyl]-1H-pyrazol-4-yl}-1-phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4671283.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}propan-2-amine hydrochloride](/img/structure/B4671293.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-bromophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4671304.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-nitrophenyl)acetamide](/img/structure/B4671313.png)
![6-(3,4-dimethoxyphenyl)-7,9-dimethyl-11-phenyl-6,7-dihydropyrimido[4',5':3,4]pyrrolo[1,2-a]quinoxaline-8,10(5H,9H)-dione](/img/structure/B4671314.png)
![ethyl 3-[(3-benzoylphenyl)amino]-2-cyanoacrylate](/img/structure/B4671327.png)

![3-{5-[(3,4-dichlorophenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B4671350.png)
![5-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furyl}-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4671353.png)

